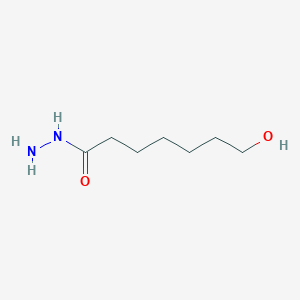

7-Hydroxyheptanehydrazide

Description

Structure

3D Structure

Properties

CAS No. |

65351-69-1 |

|---|---|

Molecular Formula |

C7H16N2O2 |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

7-hydroxyheptanehydrazide |

InChI |

InChI=1S/C7H16N2O2/c8-9-7(11)5-3-1-2-4-6-10/h10H,1-6,8H2,(H,9,11) |

InChI Key |

QXWXPJSXBQSVOF-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCO)CCC(=O)NN |

Origin of Product |

United States |

Synthetic Methodologies for 7 Hydroxyheptanehydrazide

Retrosynthetic Analysis of 7-Hydroxyheptanehydrazide

A retrosynthetic analysis of this compound (Target Molecule) reveals logical disconnections to identify plausible starting materials. The primary disconnection is at the amide bond of the hydrazide functional group, leading to a carboxylic acid derivative and hydrazine (B178648). This is a common and reliable transformation in synthesis.

A further disconnection involves the functional group interconversion (FGI) of the carboxylic acid derivative to its corresponding ester or the parent carboxylic acid, 7-hydroxyheptanoic acid. This leads to two key precursors: 7-hydroxyheptanoic acid and hydrazine.

The 7-hydroxyheptanoic acid can be further disconnected. A C-C bond disconnection is less common for this type of molecule. Instead, functional group interconversion points towards precursors like 1,7-heptanediol (B42083) through oxidation, or from heterocyclic precursors like 3-(2-furyl) acrylic acid through hydrogenation and ring-opening.

Precursor Chemistry and Starting Material Selection for this compound Synthesis

The selection of appropriate starting materials is critical for an efficient synthesis of this compound. The choice is primarily dictated by the availability, cost, and the chosen synthetic route.

Derivation from Heptanoic Acid and Related Carboxylic Acid Derivatives

7-Hydroxyheptanoic acid is a key precursor for the synthesis of this compound. smolecule.com This ω-hydroxy fatty acid possesses both a carboxylic acid and a primary alcohol functional group. smolecule.com Several methods have been reported for the synthesis of 7-hydroxyheptanoic acid itself:

Oxidation of 1,7-Heptanediol: A straightforward approach involves the selective oxidation of one of the primary alcohol groups of 1,7-heptanediol to a carboxylic acid.

Hydrogenation of Unsaturated Precursors: A patented method describes the hydrogenation of 3-(2-furyl) acrylic acid in the presence of a platinum catalyst and an acid promoter to yield 7-hydroxyheptanoic acid. google.com This process involves both the reduction of the acrylic double bond and the reductive opening of the furan (B31954) ring. google.com The resulting 7-hydroxyheptanoic acid can then be converted to its derivatives. google.com

Once 7-hydroxyheptanoic acid is obtained, it can be activated for reaction with hydrazine. This typically involves conversion to a more reactive derivative like an ester (e.g., methyl 7-hydroxyheptanoate) or an acyl chloride.

Consideration of Hydroxyl Group Protection Strategies

The presence of a free hydroxyl group in the precursor, 7-hydroxyheptanoic acid, necessitates consideration of protection-deprotection strategies, especially if harsh reagents are used for the hydrazide formation that could react with the alcohol.

Common protecting groups for hydroxyl functions include ethers and esters. highfine.comslideshare.net The choice of protecting group depends on its stability under the reaction conditions for hydrazide formation and the ease of its subsequent removal.

| Protecting Group | Introduction Reagents | Removal Conditions | Key Characteristics |

| Silyl Ethers (e.g., TBDMS) | TBDMS-Cl, Imidazole | Fluoride ion source (e.g., TBAF) | Generally stable to a wide range of non-acidic and non-fluoride containing reagents. |

| Benzyl Ether (Bn) | Benzyl bromide, base (e.g., NaH) | Hydrogenolysis (H₂, Pd/C) | Stable to many acidic and basic conditions. |

| Acetyl (Ac) | Acetic anhydride, pyridine | Mild base (e.g., K₂CO₃, MeOH) or acid | Can be selectively removed in the presence of more robust protecting groups. highfine.com |

| Pivaloyl (Piv) | Pivaloyl chloride, pyridine | Stronger base than for acetyl removal | More sterically hindered and thus more stable than acetyl. highfine.com |

For the synthesis of this compound, if the hydrazinolysis is performed under mild conditions (e.g., from an ester), protection of the hydroxyl group may not be necessary. However, if more reactive intermediates like acyl chlorides are used, protection would be crucial to prevent side reactions.

Established Synthetic Routes to this compound

The formation of the hydrazide functional group from a carboxylic acid or its derivative is a well-established transformation.

Amidation and Hydrazinolysis Approaches

The most common and direct method for the synthesis of hydrazides is the hydrazinolysis of esters. researchgate.net This approach involves a two-step process:

Esterification: 7-hydroxyheptanoic acid is first converted to its corresponding ester, for example, methyl 7-hydroxyheptanoate or ethyl 7-hydroxyheptanoate. This is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate (B1144303) (N₂H₄·H₂O), often in an alcoholic solvent. rsc.orgnih.gov The reaction proceeds via nucleophilic acyl substitution at the ester carbonyl by the hydrazine.

An analogous procedure has been successfully employed for the synthesis of 6-hydroxycaproic acid hydrazide from ε-caprolactone, where the lactone is ring-opened by hydrazine in ethanol. This suggests that the corresponding ε-heptanolactone could also serve as a precursor to this compound.

Direct amidation of the carboxylic acid with hydrazine is also possible but often requires coupling agents or harsh conditions due to the formation of a stable ammonium (B1175870) carboxylate salt between the acid and the basic hydrazine. mdpi.com

Stepwise Functionalization Strategies

Stepwise functionalization offers an alternative route, particularly when building the molecule from smaller fragments or when specific functionalities need to be introduced sequentially.

One such strategy could involve starting with a precursor that already contains a protected hydrazine moiety and a terminal alkyne. The carbon chain can then be extended, followed by the introduction of the hydroxyl group and deprotection steps. However, for a relatively simple molecule like this compound, the routes starting from 7-hydroxyheptanoic acid or its precursors are generally more efficient.

A more relevant stepwise approach involves the activation of the carboxylic acid. An efficient process for preparing hydrazides involves preforming activated esters or amides, which then readily react with hydrazine under mild conditions to give the desired hydrazide in excellent yield and purity. researchgate.net

Exploration of Novel

The traditional synthesis of hydrazides often involves the reaction of an ester with hydrazine hydrate. For this compound, this would typically involve the hydrazinolysis of a 7-hydroxyheptanoic acid ester. However, contemporary research is focused on developing more efficient and environmentally benign methods.

Green Chemistry Approaches to this compound Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. nih.govwikipedia.org In the context of this compound synthesis, this could involve the use of safer solvents, renewable starting materials, and processes that maximize atom economy. acs.orgepa.gov

One potential green approach is the direct amidation of 7-hydroxyheptanoic acid with hydrazine. This would circumvent the need to first form an ester, thereby reducing the number of synthetic steps and potential waste. The use of water as a solvent, where feasible, would also align with green chemistry principles. nih.gov Another avenue for exploration is the use of bio-based feedstocks to produce 7-hydroxyheptanoic acid, which would contribute to a more sustainable synthetic route. acs.org

The principles of green chemistry are guided by twelve core tenets, including waste prevention, maximizing atom economy, and using renewable feedstocks. epa.gov The application of these principles to the synthesis of this compound is an active area of research, aiming for more sustainable chemical processes.

Catalytic Methods in the Synthesis of this compound

Catalysis offers a powerful tool for developing efficient and selective synthetic methods. epa.gov For the synthesis of this compound, various catalytic strategies could be employed to enhance reaction rates and yields.

Enzyme-catalyzed synthesis represents a promising green catalytic method. Lipases, for instance, can catalyze the formation of hydrazides from esters or acids under mild reaction conditions. The high selectivity of enzymes can also be advantageous, potentially avoiding the need for protecting groups for the hydroxyl functionality of 7-hydroxyheptanoic acid.

Homogeneous and heterogeneous metal catalysts could also be explored for the direct amidation of 7-hydroxyheptanoic acid with hydrazine. rsc.org For example, catalysts based on ruthenium or palladium have been shown to be effective in various amidation reactions. rsc.org The development of recyclable heterogeneous catalysts is particularly desirable from a green chemistry perspective, as it simplifies product purification and reduces catalyst waste. rsc.org Photoredox catalysis is another modern technique that could potentially be adapted for this synthesis, offering unique reactivity under mild conditions. nih.gov

Table 1: Potential Catalytic Approaches for this compound Synthesis

| Catalytic Approach | Potential Catalyst | Key Advantages |

| Biocatalysis | Lipases | Mild reaction conditions, high selectivity, environmentally benign. |

| Homogeneous Catalysis | Ruthenium or Palladium complexes | High activity and selectivity. |

| Heterogeneous Catalysis | Supported metal nanoparticles | Ease of separation and recyclability, enhanced stability. rsc.org |

| Photoredox Catalysis | Acridinium-based photocatalysts | Mild reaction conditions, novel reactivity pathways. nih.gov |

Mechanistic Investigations of this compound Formation Reactions

Understanding the reaction mechanism is crucial for optimizing synthetic protocols and developing new methodologies. youtube.com Mechanistic studies involve the identification of reaction intermediates and the analysis of reaction kinetics.

Elucidation of Reaction Intermediates

Reaction intermediates are transient species formed during the conversion of reactants to products. nih.gov In the synthesis of this compound from a 7-hydroxyheptanoic acid ester and hydrazine, the reaction likely proceeds through a tetrahedral intermediate.

The initial step would involve the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the alcohol portion of the ester to yield the final hydrazide product. The presence and stability of such intermediates can be investigated using spectroscopic techniques like NMR or by trapping experiments. nih.govrsc.org In catalytic reactions, the intermediates may involve catalyst-substrate complexes, which can be more complex to characterize. nobelprize.orgrsc.org

Kinetic Studies of Synthesis Pathways

Kinetic studies provide quantitative information about reaction rates and the factors that influence them, such as temperature, concentration, and the presence of a catalyst. nih.gov For the synthesis of this compound, kinetic analysis can help to determine the rate-determining step of the reaction and to optimize reaction conditions for maximum yield and efficiency.

By systematically varying the concentrations of the reactants and catalyst, and monitoring the reaction progress over time, a rate law can be established. This mathematical expression describes the relationship between the reaction rate and the concentrations of the chemical species involved. Such studies are essential for scaling up the synthesis from a laboratory to an industrial setting. nih.gov

Table 2: Key Parameters in Kinetic Studies of this compound Synthesis

| Parameter | Description | Importance |

| Rate Constant (k) | A proportionality constant in the rate law that relates the molar concentration of reactants to reaction rate. | Provides a quantitative measure of the reaction speed. |

| Reaction Order | The exponent of the concentration term for a given reactant in the rate law. | Helps to elucidate the reaction mechanism. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Determines the temperature dependence of the reaction rate. |

Chemical Reactivity and Transformation Mechanisms of 7 Hydroxyheptanehydrazide

Reactions of the Hydrazide Moiety in 7-Hydroxyheptanehydrazide

The hydrazide functional group (-CONHNH₂) is known for its high nucleophilicity, attributed to the alpha-effect, where the presence of the adjacent nitrogen atom enhances the reactivity of the terminal amino group. This moiety is the primary site for reactions such as condensations, acylations, and cyclizations.

A hallmark reaction of hydrazides is their condensation with aldehydes and ketones to form hydrazones. nih.gov This reaction involves the formation of a new carbon-nitrogen double bond (C=N) and is a widely used method for the synthesis of this class of compounds. For this compound, this reaction would lead to the formation of N'-alkylidene-7-hydroxyheptanehydrazides.

Condensation Reactions with Carbonyl Compounds (Aldehydes and Ketones) for Hydrazone Formation

Mechanistic Pathways of Hydrazone Formation

The formation of a hydrazone from a hydrazide and a carbonyl compound is a nucleophilic addition-elimination reaction. The generally accepted mechanism proceeds through the following key steps:

Nucleophilic Attack: The terminal nitrogen atom of the hydrazide moiety of this compound, being a potent nucleophile, attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This leads to the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal.

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the tetrahedral intermediate. This step is often facilitated by an acid catalyst, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.

Dehydration: The protonated hydroxyl group in the intermediate is a good leaving group (water). Elimination of a water molecule results in the formation of a C=N double bond, yielding the final hydrazone product.

The reaction is typically reversible and often requires acidic catalysis to proceed at a reasonable rate. The rate-determining step can vary depending on the pH of the reaction medium.

Stereochemical Aspects of Condensation Reactions

The formation of the C=N double bond in the hydrazone product can lead to the existence of stereoisomers (E/Z isomers) if the substituents on the carbonyl carbon are different. The stereochemical outcome of the reaction can be influenced by steric and electronic factors of both the carbonyl compound and the hydrazide. The long, flexible seven-carbon chain of this compound is unlikely to impose significant steric hindrance on the hydrazone formation itself, but the nature of the aldehyde or ketone reactant will be a major determinant of the stereoisomeric ratio.

The nitrogen atoms of the hydrazide group in this compound can be readily acylated or sulfonylated by reacting with acyl halides, anhydrides, or sulfonyl chlorides. This results in the formation of N,N'-diacylhydrazides or N-acyl-N'-sulfonylhydrazides, respectively. The reaction typically proceeds via nucleophilic acyl substitution on the electrophilic carbonyl or sulfonyl center. The terminal nitrogen (-NH₂) is generally more nucleophilic and is expected to react preferentially, although reaction at the secondary nitrogen (-NH-) is also possible, especially with highly reactive acylating agents or under forcing conditions.

Hydrazones derived from this compound can serve as valuable intermediates for the synthesis of various heterocyclic compounds. The specific heterocyclic system formed depends on the nature of the reactant that undergoes cyclization with the hydrazone. For example, reaction with β-ketoesters can lead to the formation of pyrazole (B372694) derivatives, while reaction with α-chloroacetyl chloride can yield azetidinone rings. These cyclization reactions significantly expand the synthetic utility of this compound, providing pathways to complex molecular architectures.

| Reactant for Cyclization | Resulting Heterocyclic System |

| β-Ketoesters | Pyrazoles |

| α-Chloroacetyl Chloride | Azetidinones (β-lactams) |

| Thioglycolic Acid | Thiazolidinones |

| Phthalic Anhydride | Phthalazinones |

Reactions Involving the Hydroxyl Group of this compound

The terminal primary hydroxyl group (-OH) on the heptyl chain of this compound provides another site for chemical modification. This group can undergo typical reactions of alcohols, such as esterification, etherification, and oxidation.

Esterification: The hydroxyl group can be esterified by reaction with carboxylic acids, acyl chlorides, or acid anhydrides, typically in the presence of an acid catalyst or a base. This would yield an ester functionality at the 7-position of the heptyl chain.

Etherification: The formation of an ether linkage is also possible through reactions like the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Oxidation: The primary hydroxyl group can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. Mild oxidation would yield 7-oxoheptanehydrazide, while stronger oxidation would lead to the corresponding dicarboxylic acid mono-hydrazide.

The presence of both the hydrazide and hydroxyl functionalities also opens up the possibility of intramolecular cyclization under certain conditions. For instance, intramolecular cyclization of 7-hydroxyheptanoic acid, the precursor to the hydrazide, is known to form a seven-membered lactone (heptanolactone). nist.gov Similar intramolecular reactions could potentially be explored for this compound itself or its derivatives.

Esterification and Etherification Reactions

The hydroxyl group of this compound can undergo esterification and etherification, which are common transformations for alcohols.

Esterification:

Esterification involves the reaction of the hydroxyl group with a carboxylic acid or its derivative (such as an acid chloride or anhydride) to form an ester. monash.edu This reaction is typically catalyzed by an acid, such as sulfuric acid or tosic acid. masterorganicchemistry.comchemguide.co.uk The Fischer esterification, which uses an excess of the alcohol and an acid catalyst, is a classic method for this transformation. masterorganicchemistry.com The reaction is reversible, and to favor the formation of the ester, water is often removed as it is formed, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.com

The general mechanism for acid-catalyzed esterification involves the protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon. chemguide.co.uk Subsequent proton transfer and elimination of water yield the ester. chemguide.co.uk

Etherification:

Etherification of the hydroxyl group in this compound can be achieved through various methods. The Williamson ether synthesis is a common approach, involving the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. Another method involves the acid-catalyzed substitution reaction of the hydroxyl group with another alcohol. organic-chemistry.org Various catalysts, such as iron(III) chloride (FeCl₃), can facilitate the reaction of alcohols with other nucleophiles to form ethers. organic-chemistry.org

| Reaction Type | Reagents | Catalyst | Product |

| Esterification | Carboxylic Acid | Acid (e.g., H₂SO₄) | Ester |

| Etherification | Alkyl Halide | Base | Ether |

Oxidation and Reduction Pathways of the Hydroxyl Functionality

The hydroxyl group of this compound can be oxidized to an aldehyde and subsequently to a carboxylic acid, or it can be involved in reduction reactions.

Oxidation:

The oxidation of primary alcohols, such as the hydroxyl group in this compound, can yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. For instance, microbial oxidation can produce a carboxylic acid. savemyexams.com The oxidation of a similar compound, 7-hydroxychlorpromazine, has been studied and shown to proceed through several intermediates, including a quinone imine. nih.gov

Reduction:

While the hydroxyl group itself is not typically reduced, its presence can influence the reduction of other functional groups within the molecule. For example, the presence of a hydroxyl group on a carbon atom adjacent to a carbonyl group can enable the reduction of the carbonyl to a tertiary alcohol using organolithium reagents. rsc.org This directing effect could be relevant in reactions involving modified forms of this compound.

| Transformation | Reagent/Condition | Product Functional Group |

| Oxidation | Oxidizing Agent (e.g., KMnO₄) | Aldehyde or Carboxylic Acid |

| Reduction of neighboring groups | Organolithium reagents (in specific cases) | Tertiary Alcohol |

Nucleophilic Substitutions at the Hydroxyl-Bearing Carbon

The hydroxyl group is a poor leaving group, so for nucleophilic substitution to occur at the carbon to which it is attached, it must first be converted into a better leaving group. msu.edu This can be achieved by protonating the hydroxyl group in the presence of a strong acid, forming a good leaving group (water). msu.edu Another strategy involves converting the alcohol to a sulfonate ester (e.g., tosylate or mesylate), which are excellent leaving groups. msu.edu Once converted, a variety of nucleophiles can displace the leaving group. msu.edu

Chemo- and Regioselectivity in this compound Reactions

A key challenge and opportunity in the chemistry of this compound is achieving chemo- and regioselectivity. slideshare.netresearchgate.net This bifunctional molecule contains two primary nucleophilic sites: the hydroxyl group and the hydrazide moiety.

Chemoselectivity refers to the preferential reaction of one functional group over another. slideshare.netyoutube.com For instance, under specific conditions, it might be possible to selectively acylate the more nucleophilic nitrogen of the hydrazide group while leaving the hydroxyl group untouched, or vice versa. The choice of reagents, catalysts, and reaction conditions plays a crucial role in determining which functional group reacts. researchgate.net

Regioselectivity in the context of this compound would primarily relate to reactions of the hydrazide group, which has two nitrogen atoms. It also becomes relevant in reactions like additions to unsaturated derivatives of the molecule. youtube.com For example, in a Michael addition, the regioselectivity would determine where the nucleophile adds to the conjugated system.

Achieving high selectivity is essential for the controlled synthesis of derivatives of this compound, avoiding the formation of product mixtures and the need for protecting groups. slideshare.net

Multi-Component Reactions Utilizing this compound

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. organic-chemistry.orgacsgcipr.org These reactions are highly atom-economical and efficient for generating molecular diversity. acsgcipr.orgmdpi.com

This compound, with its distinct functional groups, is a potentially valuable building block for MCRs. The hydrazide functionality can participate in various MCRs to form heterocyclic structures like pyrazoles. beilstein-journals.org For instance, a common MCR for pyrazole synthesis involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, which can be generated in situ. beilstein-journals.org

The Ugi four-component reaction is another prominent MCR that typically involves an amine, a carbonyl compound, an isocyanide, and a carboxylic acid. nih.gov While a hydrazide is not a standard component, variations of the Ugi reaction exist that utilize alternative components. nih.gov The hydroxyl group of this compound could potentially participate as an internal nucleophile in variants of isocyanide-based MCRs.

The ability to engage either the hydrazide or the hydroxyl group in MCRs, or potentially both in sequential or one-pot processes, makes this compound an attractive substrate for the synthesis of complex molecules. mdpi.com

| Multi-Component Reaction | Potential Role of this compound | Resulting Heterocycle/Scaffold |

| Pyrazole Synthesis | Hydrazine component | Pyrazole |

| Ugi-type Reactions | Amine/Nucleophile component | α-Acylamino amide derivatives |

Development and Characterization of 7 Hydroxyheptanehydrazide Derivatives and Analogs

Design Principles for Novel 7-Hydroxyheptanehydrazide Analogs for Chemical Research

The design of new analogs of this compound for chemical research is guided by principles aimed at systematically modifying its structure to explore and potentially enhance its chemical or biological properties. These strategies involve alterations to the core scaffold and the introduction of various functional groups.

Chain Length Variation: The heptane (B126788) chain can be shortened or lengthened to investigate the impact of distance between the terminal functional groups. For instance, analogs with shorter (e.g., 5-hydroxypentanehydrazide) or longer (e.g., 9-hydroxynonanehydrazide) alkyl chains could be synthesized.

Introduction of Rigidity: The flexible alkyl chain can be made more rigid by incorporating cyclic structures, such as a cyclohexane or an aromatic ring. This would restrict the conformational freedom of the molecule, which can be crucial for specific binding interactions.

Branching: Introducing alkyl branches along the heptane chain would increase the steric bulk and alter the lipophilicity of the molecule.

Heteroatom Incorporation: Replacing one or more carbon atoms in the heptane chain with heteroatoms like oxygen (to form an ether linkage) or nitrogen could significantly change the polarity and hydrogen bonding capabilities of the scaffold.

A summary of potential scaffold modifications is presented in Table 1.

| Modification Strategy | Example Analog | Potential Impact |

| Chain Length Variation | 5-Hydroxypentanehydrazide (B6227117) | Alters distance between functional groups |

| Introduction of Rigidity | 4-(4-hydroxybutyl)benzohydrazide | Restricts conformational freedom |

| Branching | 7-hydroxy-3-methylheptanehydrazide | Increases steric bulk and lipophilicity |

| Heteroatom Incorporation | 2-(2-(2-hydroxyethoxy)ethoxy)acetohydrazide | Modifies polarity and hydrogen bonding |

The terminal hydroxyl and hydrazide moieties of this compound are prime sites for the introduction of diverse functional groups to modulate properties such as reactivity, solubility, and intermolecular interactions.

At the Hydroxyl Terminus: The primary alcohol can be converted into a variety of other functional groups. Esterification or etherification can introduce aromatic or aliphatic groups, altering the molecule's steric and electronic properties. Oxidation of the alcohol to an aldehyde or a carboxylic acid would provide a handle for further reactions, such as reductive amination or amide bond formation.

At the Hydrazide Terminus: The hydrazide group is highly versatile. It can react with aldehydes and ketones to form stable hydrazones, which can introduce a wide array of substituents. nih.govnih.gov The terminal nitrogen of the hydrazide can also be acylated or alkylated to generate N'-substituted derivatives. organic-chemistry.org The hydrazide itself can serve as a precursor for the synthesis of various heterocyclic rings, such as pyrazoles or oxadiazoles. researchgate.net

Table 2 outlines some strategies for functional group introduction.

| Target Moiety | Reaction Type | Introduced Functional Group | Potential Outcome |

| Hydroxyl Group | Esterification | Aromatic ester | Increased lipophilicity and potential for π-stacking interactions |

| Hydroxyl Group | Oxidation | Carboxylic acid | Increased polarity and a site for amide bond formation |

| Hydrazide Group | Hydrazone formation | Substituted phenylhydrazone | Introduction of diverse electronic and steric features nih.gov |

| Hydrazide Group | N'-Acylation | N'-Acetyl group | Altered hydrogen bonding capacity and reactivity |

Synthesis and Structural Elucidation of this compound Derivatives

The synthesis of this compound derivatives would typically start from a commercially available precursor, such as a 7-hydroxyheptanoic acid ester. The ester can be reacted with hydrazine (B178648) hydrate (B1144303) to form the parent this compound. mdpi.comnih.gov From this central intermediate, various derivatives can be synthesized as described in the design principles.

Structural elucidation of the newly synthesized derivatives would rely on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be essential for determining the carbon-hydrogen framework and confirming the successful incorporation of new functional groups. nih.gov Infrared (IR) spectroscopy would be used to identify key functional groups, such as carbonyls (C=O), hydroxyls (O-H), and N-H bonds. Mass spectrometry (MS) would provide the molecular weight of the compound, confirming its elemental composition. For crystalline derivatives, X-ray crystallography could provide definitive information about the three-dimensional structure and stereochemistry.

The purification of this compound derivatives is crucial to obtain materials of high purity for subsequent characterization and research. The choice of purification technique depends on the physical and chemical properties of the derivative.

Recrystallization: For solid derivatives, recrystallization from a suitable solvent or solvent mixture is a common and effective method for removing impurities. nih.gov

Column Chromatography: This technique is widely used to separate compounds based on their differential adsorption to a stationary phase. researchgate.net Normal-phase or reverse-phase column chromatography can be employed depending on the polarity of the derivative.

Preparative High-Performance Liquid Chromatography (HPLC): For challenging separations or to obtain very high purity samples, preparative HPLC is a powerful tool. researchgate.net

The choice of purification method would be guided by preliminary analysis of the crude reaction mixture using techniques like thin-layer chromatography (TLC).

Investigation of Structure-Reactivity Relationships in this compound Derivatives

Understanding the relationship between the structure of a molecule and its chemical reactivity is a fundamental aspect of chemical research. For this compound derivatives, structure-reactivity studies would focus on how modifications to the scaffold or the introduction of different functional groups influence the reactivity of the hydrazide and hydroxyl moieties.

For example, the rate of hydrazone formation can be influenced by the electronic nature of the substituents on an aromatic aldehyde reacting with the hydrazide. Electron-withdrawing groups on the aldehyde would generally increase the rate of reaction, while electron-donating groups would decrease it. This can be quantified by monitoring the reaction kinetics under controlled conditions.

Similarly, the acidity of the N-H protons of the hydrazide can be affected by the nature of the N'-substituent. A linear free-energy relationship, such as a Hammett plot, could be constructed by correlating the reaction rates or equilibrium constants with the electronic parameters of the substituents. nih.gov

Table 3 presents a hypothetical study on the effect of substituents on the rate of hydrazone formation.

| Substituent on Benzaldehyde | Electronic Effect | Hypothetical Relative Rate of Hydrazone Formation |

| -NO₂ (para) | Strong electron-withdrawing | 5.2 |

| -Cl (para) | Weak electron-withdrawing | 1.8 |

| -H | Neutral | 1.0 |

| -CH₃ (para) | Weak electron-donating | 0.7 |

| -OCH₃ (para) | Strong electron-donating | 0.3 |

Exploration of Conformational Preferences in Derivatives

The three-dimensional shape, or conformation, of a molecule can significantly impact its properties and interactions. The flexible alkyl chain of this compound allows it to adopt numerous conformations in solution. The introduction of rigid elements, such as rings or double bonds, would be expected to reduce this conformational flexibility.

Computational modeling, such as molecular mechanics or quantum chemical calculations, can be used to predict the low-energy conformations of different derivatives. These theoretical predictions can be supported by experimental data from NMR spectroscopy, particularly through the analysis of nuclear Overhauser effects (NOEs), which provide information about the through-space proximity of protons.

For instance, the introduction of a cyclohexane ring into the scaffold would lead to well-defined chair and boat conformations, and the substituents would adopt either axial or equatorial positions. The preferred conformation would be the one that minimizes steric strain. Understanding these conformational preferences is crucial for designing molecules that can adopt a specific shape to interact with a target of interest.

In-Depth Spectroscopic and Analytical Data for this compound Currently Unavailable in Public Scientific Literature

A comprehensive review of publicly accessible scientific databases and literature has revealed a significant lack of specific experimental spectroscopic and analytical data for the chemical compound this compound (CAS No. 65351-69-1). Despite its known chemical structure and molecular formula (C₇H₁₆N₂O₂), detailed research findings and the specific data required for a thorough analysis using advanced spectroscopic methodologies—such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—are not presently available.

This absence of published data precludes the creation of a detailed, scientifically accurate article on the advanced spectroscopic and analytical methodologies for this compound research as per the specified requirements. The requested in-depth analysis, including the generation of data tables for ¹H NMR, ¹³C NMR, 2D NMR, High-Resolution Mass Spectrometry (HRMS), Tandem Mass Spectrometry (MS/MS), and vibrational spectroscopy, is contingent upon the availability of primary experimental or validated theoretical data.

While the principles of these analytical techniques are well-established for the structural elucidation of organic molecules, their specific application and the resulting data for this compound have not been documented in the accessible scientific domain. General principles of spectroscopic analysis can provide a theoretical framework for what might be expected; however, without concrete data, any such discussion would be purely hypothetical and would not meet the standard of a scientifically rigorous and informative article based on detailed research findings.

Therefore, the construction of an article with the requested specific sections and subsections, focusing solely and in detail on this compound, cannot be fulfilled at this time. Further empirical research and publication of the findings are necessary for such a document to be produced.

General Principles of Spectroscopic Analysis for Hydrazide-Containing Compounds

For context, the analytical techniques outlined in the request are fundamental to chemical research:

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for determining the carbon-hydrogen framework of a molecule. ¹H NMR would provide information about the chemical environment of the hydrogen atoms, while ¹³C NMR would reveal the types of carbon atoms present. 2D NMR techniques, such as COSY and HSQC, would be used to establish connectivity between atoms.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula. Tandem Mass Spectrometry (MS/MS) would involve fragmenting the molecule to gain insights into its structural components.

Infrared (IR) and Raman Spectroscopy are complementary techniques that probe the vibrational modes of a molecule's functional groups. For this compound, these methods would be expected to identify characteristic vibrations for the hydroxyl (-OH), amine (-NH₂), and carbonyl (C=O) groups.

Until specific studies on this compound are conducted and published, a detailed analysis as requested remains beyond the scope of currently available scientific knowledge.

Advanced Spectroscopic and Analytical Methodologies for 7 Hydroxyheptanehydrazide Research

Chromatographic Separations for Purity and Mixture Analysis in Research

Chromatographic techniques are indispensable for the separation and quantification of 7-Hydroxyheptanehydrazide in various matrices. Both HPLC and GC-MS offer unique advantages for its analysis.

HPLC is a powerful tool for the analysis of non-volatile compounds like this compound. asianjpr.com The development of a robust HPLC method is critical for assessing the purity of synthesized batches and for quantifying the compound in complex mixtures.

A common approach for the analysis of hydrazides involves reversed-phase HPLC. rsc.orgsemanticscholar.org Due to the polar nature of the hydroxyl and hydrazide functional groups, a C18 column is often employed as the stationary phase. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, run in a gradient elution mode to ensure adequate separation of the analyte from any impurities. scirp.org

For enhanced detection, especially at low concentrations, derivatization of the hydrazide group can be performed. Fluorescent derivatizing agents can significantly increase the sensitivity of the method. nih.gov However, for routine purity analysis, a standard UV detector is often sufficient, with the detection wavelength set to an appropriate value based on the UV absorbance spectrum of this compound. The development of a stability-indicating RP-HPLC method is also crucial for quantifying impurities in the presence of the active compound. scirp.org

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 60% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table presents a hypothetical set of starting conditions for the HPLC analysis of this compound, based on common practices for similar compounds.

Direct analysis of this compound by GC-MS is challenging due to its low volatility. alwsci.com Therefore, a derivatization step is necessary to convert the non-volatile compound into a thermally stable and volatile derivative suitable for GC analysis. researchgate.net

A common derivatization strategy for compounds containing hydroxyl and hydrazide groups is silylation. gcms.cz Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the active hydrogens on the hydroxyl and hydrazide moieties into trimethylsilyl (B98337) (TMS) ethers and amides, respectively. This process significantly increases the volatility of the analyte.

The resulting TMS-derivatized this compound can then be analyzed by GC-MS. The gas chromatograph separates the derivative from other components in the sample, and the mass spectrometer provides detailed structural information based on the fragmentation pattern of the ionized derivative. epa.gov This technique is particularly useful for identifying and quantifying trace amounts of this compound and its potential metabolites in biological samples after appropriate extraction and derivatization. lipidmaps.org

Table 2: Representative GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Condition |

| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (2 min hold), then ramp to 280 °C at 10 °C/min |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| MS Quadrupole Temp | 150 °C |

| MS Scan Range | m/z 50-550 |

This table outlines a plausible set of GC-MS conditions for the analysis of silylated this compound, reflecting typical parameters for similar derivatized compounds. mdpi.com

X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. anton-paar.com This technique provides invaluable information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and its interactions with biological targets. mdpi.com

To perform X-ray crystallography, a high-quality single crystal of this compound or one of its derivatives is required. sdu.dk The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic structure can be solved and refined. libretexts.org

The crystal structure of a hydrazide derivative can reveal important features such as the conformation of the molecule and the nature of hydrogen bonding networks, which often play a critical role in the stability of the crystal lattice. eurjchem.comscispace.com For instance, the hydroxyl and hydrazide groups of this compound are expected to participate in extensive intermolecular hydrogen bonding.

Table 3: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Value |

| Chemical Formula | C7H16N2O2 |

| Formula Weight | 160.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5432(5) |

| b (Å) | 12.1234(7) |

| c (Å) | 9.8765(6) |

| α (°) | 90 |

| β (°) | 105.12(3) |

| γ (°) | 90 |

| Volume (ų) | 998.7(1) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.065 |

| Radiation (Å) | MoKα (λ = 0.71073) |

| Temperature (K) | 100(2) |

This table presents a hypothetical set of crystallographic data for a derivative of this compound, illustrating the type of information obtained from an X-ray diffraction experiment. researchgate.netscispace.com

Theoretical and Computational Chemistry Studies of 7 Hydroxyheptanehydrazide

Quantum Chemical Calculations on 7-Hydroxyheptanehydrazide Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, these theoretical approaches provide insights into its three-dimensional structure, stability, and the distribution of electrons, which are crucial for predicting its reactivity and interactions.

Density Functional Theory (DFT) Studies of Ground States

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic structure of molecules. DFT methods, which approximate the many-electron problem by using the electron density, offer a good balance between computational cost and accuracy.

Theoretical studies on the ground state of this compound would typically involve geometry optimization to find the most stable conformation. The long aliphatic chain of the heptane (B126788) group allows for considerable conformational flexibility. Different dihedral angles along the carbon chain and around the hydrazide moiety would be explored to locate the global minimum on the potential energy surface.

The choice of functional and basis set is critical in DFT calculations. For a molecule like this compound, a hybrid functional such as B3LYP, which combines the strengths of Hartree-Fock theory and DFT, is commonly employed. A Pople-style basis set, for instance, 6-311++G(d,p), which includes diffuse functions and polarization functions, would be adequate to describe the electronic distribution, particularly around the electronegative oxygen and nitrogen atoms and the polar N-H and O-H bonds.

Key outputs from these calculations would include optimized bond lengths, bond angles, and dihedral angles. These parameters define the molecule's geometry. Furthermore, vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The calculated vibrational frequencies can also be compared with experimental infrared (IR) spectra if available.

Table 1: Theoretical Geometrical Parameters for the Ground State of this compound (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=O | 1.235 | O=C-N | 123.8 |

| C-N | 1.358 | C-N-N | 119.5 |

| N-N | 1.412 | H-N-N | 115.2 |

| C-C (avg) | 1.532 | C-C-C (avg) | 112.5 |

| C-O (hydroxyl) | 1.428 | C-O-H | 108.9 |

| N-H (avg) | 1.015 | ||

| O-H | 0.965 |

Computational Simulations of this compound Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying reactants, products, intermediates, and the transition states that connect them. For this compound, this could involve studying its synthesis, decomposition, or its reactions with other molecules.

For instance, the hydrolysis of the hydrazide group is a common reaction. A computational study could model the reaction pathway under both acidic and basic conditions. This would involve locating the transition state structure for the nucleophilic attack of a water molecule (or hydroxide (B78521) ion) on the carbonyl carbon. The activation energy for the reaction can be calculated as the energy difference between the reactants and the transition state.

These calculations often employ DFT methods due to the larger systems involved when considering reactants and any catalysts. The nature of the transition state is confirmed by vibrational analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to ensure that the identified transition state correctly connects the reactants and products.

Molecular Dynamics Simulations of this compound Interactions within Chemical Environments

While quantum chemical calculations are ideal for studying single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a larger context, such as in a solvent or in the condensed phase. MD simulations model the movement of atoms and molecules over time based on a force field, which is a set of empirical potential energy functions.

Solvent Effects on Reactivity

The solvent can have a profound effect on the conformation and reactivity of a molecule. For this compound, which has both polar (hydroxyl and hydrazide) and nonpolar (aliphatic chain) regions, the choice of solvent is particularly important.

MD simulations can be used to study the solvation of this compound in different solvents, such as water, ethanol, or a nonpolar solvent like hexane. By analyzing the radial distribution functions between the solvent molecules and different atoms of the solute, one can understand the structure of the solvation shells. For example, in water, strong hydrogen bonds would be expected to form between water molecules and the N-H, O-H, and C=O groups of this compound.

These simulations can also provide insights into how the solvent affects the conformational equilibrium of the molecule. The flexible heptyl chain might adopt a more extended conformation in a nonpolar solvent and a more compact, folded conformation in a polar solvent to minimize unfavorable interactions.

Intermolecular Interactions in Condensed Phases

In a pure sample of this compound, intermolecular forces will dictate its physical properties, such as its melting point and boiling point. MD simulations of the condensed phase can be used to study these interactions.

The primary intermolecular interactions would be hydrogen bonds between the hydrazide and hydroxyl groups of neighboring molecules. The C=O group can act as a hydrogen bond acceptor, while the N-H and O-H groups can act as hydrogen bond donors. The simulations would reveal the preferred hydrogen bonding patterns and the average number of hydrogen bonds per molecule.

Conformational Analysis and Potential Energy Surfaces of this compound

The flexible nature of the seven-carbon chain allows for a multitude of possible conformations. In general, unbranched alkanes tend to adopt an extended, all-anti (or zigzag) conformation to minimize steric repulsion between adjacent methylene (B1212753) groups. libretexts.orguantwerpen.be This corresponds to a dihedral angle of 180° for each C-C-C-C segment. Deviations from this ideal anti-conformation into gauche arrangements (dihedral angles of ±60°) introduce steric strain, increasing the potential energy of the conformer. uantwerpen.be

The hydrazide moiety (–C(O)NHNH₂) introduces further conformational complexity. Key rotational barriers exist around the C-N and N-N bonds. Computational studies on hydrazine (B178648) and related alkylhydrazides have shown that the rotation around the N-N bond is subject to significant energy barriers. researchgate.netnih.gov The most stable conformation for hydrazine itself is a skew or gauche form, where the lone pairs on the nitrogen atoms are approximately perpendicular to each other. nih.gov This preference is a result of a balance between steric repulsion of the lone pairs and stabilizing hyperconjugative interactions. researchgate.netnih.gov

A critical feature in the conformational analysis of this compound is the potential for intramolecular hydrogen bonding between the terminal hydroxyl group (–OH) and the hydrazide group. The length of the heptane chain is sufficient to allow the two ends of the molecule to come into proximity, potentially forming a cyclic-like structure stabilized by a hydrogen bond. This interaction could occur between the hydroxyl proton and either the carbonyl oxygen or one of the nitrogen atoms of the hydrazide group. Such an intramolecular interaction would significantly stabilize certain folded conformations over the extended, all-anti form. Indeed, crystallographic studies of the closely related 5-hydroxypentanehydrazide (B6227117) have revealed strong intermolecular hydrogen bonding involving both the hydroxyl and hydrazide groups in the solid state, highlighting the strong hydrogen-bonding capability of these functional groups. iucr.org

The potential energy surface (PES) of this compound can be conceptualized as a multidimensional landscape where the coordinates represent the various rotatable bonds. nih.goviospress.com The minima on this surface correspond to the stable, low-energy conformers of the molecule. These would include the extended all-anti conformer, as well as various gauche conformers of the alkyl chain. Furthermore, folded conformations stabilized by intramolecular hydrogen bonding would also represent significant energy minima.

The transition states on the PES correspond to energy maxima that separate the stable conformers. These high-energy states typically involve eclipsed arrangements of atoms or groups along the rotating bonds. For instance, the rotation around a C-C bond in the heptane chain proceeds through an eclipsed transition state that is energetically unfavorable compared to the staggered (anti and gauche) conformations. uantwerpen.be Similarly, the rotation around the N-N bond of the hydrazide group involves high-energy eclipsed transition states. nih.gov

A comprehensive theoretical study would involve systematically mapping the PES by calculating the energy of the molecule as a function of the key dihedral angles. This would allow for the identification of all significant low-energy conformers and the determination of the energy barriers for interconversion between them.

The following table provides hypothetical, yet theoretically grounded, data for the key conformational parameters and their associated relative energies. These values are based on known energetic penalties for gauche interactions in alkanes and rotational barriers in hydrazides.

| Conformational Feature | Dihedral Angle(s) | Description | Estimated Relative Energy (kcal/mol) |

|---|---|---|---|

| Heptane Chain: All-Anti | C-C-C-C ≈ 180° | Lowest energy conformation for the alkyl chain, fully extended. | 0 (Reference) |

| Heptane Chain: Single Gauche | One C-C-C-C ≈ ±60° | Introduction of a single kink in the chain. | ~0.9 |

| Heptane Chain: Multiple Gauche | Multiple C-C-C-C ≈ ±60° | More compact, folded conformations of the alkyl chain. | >1.8 |

| Hydrazide N-N Rotation: Gauche | H-N-N-H ≈ ±90° | The most stable conformation for the hydrazide group. | 0 (for this moiety) |

| Hydrazide N-N Rotation: Eclipsed | H-N-N-H ≈ 0° | Highest energy transition state for N-N rotation. | ~10-12 |

| Hydrazide N-N Rotation: Anti/Trans | H-N-N-H ≈ 180° | A secondary, lower energy transition state for N-N rotation. | ~3-5 |

| Intramolecular H-Bonded Conformer | - | A folded conformation allowing for O-H···O=C or O-H···N interaction. | Potentially the global minimum (-2 to -5) |

Role of 7 Hydroxyheptanehydrazide in Contemporary Organic Synthesis Research

7-Hydroxyheptanehydrazide as a Precursor for Heterocyclic Chemistry Research

The hydrazide moiety is a cornerstone in the synthesis of nitrogen-containing heterocycles. The presence of a terminal hydroxyl group in this compound introduces a secondary reactive site that could be leveraged for further functionalization or to influence the properties of the resulting heterocyclic systems.

Synthesis of Pyrazoles, Triazoles, and Other Nitrogen-Containing Rings

The construction of pyrazole (B372694) rings frequently involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. organic-chemistry.orgnih.govmdpi.com In this context, this compound could react with various diketones, ketoesters, or α,β-unsaturated carbonyl compounds to yield pyrazoles bearing a 7-hydroxyheptyl substituent. The general reaction mechanism would involve initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration. The resulting N-substituted pyrazole would feature a pendant hydroxyl group, available for subsequent chemical transformations.

Similarly, the synthesis of 1,2,4-triazoles can be achieved through various methods involving hydrazides. acs.orgorganic-chemistry.orgorganic-chemistry.orgscispace.com For instance, the reaction of hydrazides with nitriles or other reagents can lead to the formation of the triazole core. A one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles has been developed from secondary amides and hydrazides, suggesting a potential pathway where this compound could be employed. acs.orgorganic-chemistry.org The resulting triazole would be functionalized with the 7-hydroxyheptyl chain, which could impart increased solubility in certain solvents or serve as a point of attachment for other molecular fragments.

| Heterocycle | General Precursors with Hydrazides | Potential Product with this compound |

| Pyrazole | Hydrazide + 1,3-Diketone | 1-(7-hydroxyheptyl)-3,5-disubstituted-pyrazole |

| 1,2,4-Triazole | Hydrazide + Amide/Nitrile derivative | 4-(7-hydroxyheptyl)-3,5-disubstituted-1,2,4-triazole |

Applications of this compound in the Design and Synthesis of Chemically Unique Scaffolds

The dual functionality of this compound makes it an intriguing candidate as a building block for more elaborate molecular architectures.

Building Blocks for Complex Molecule Synthesis

In medicinal and materials chemistry, molecular building blocks possessing multiple reactive sites are invaluable for constructing complex target molecules. The hydrazide group of this compound can be readily converted into a variety of other functional groups or used to link molecular fragments, while the hydroxyl group offers an orthogonal site for modification, for instance, through esterification, etherification, or conversion to a leaving group for nucleophilic substitution. This allows for a modular and potentially stereocontrolled approach to the synthesis of complex structures. The seven-carbon aliphatic chain provides a flexible spacer between the two functional ends.

Utilization of this compound in Polymer Chemistry Research

Bifunctional monomers are fundamental to the synthesis of polymers via step-growth polymerization. The presence of both a hydroxyl and a hydrazide group suggests that this compound could participate in polymerization reactions.

As a Monomer for Polycondensation Reactions

Polycondensation is a process where bifunctional or polyfunctional monomers react to form polymers with the concurrent elimination of a small molecule such as water. farabi.university this compound could potentially act as an AB-type monomer, where the hydroxyl group (A) could react with a suitable functional group (e.g., a carboxylic acid or acyl chloride) and the hydrazide group (B) could react with another (e.g., another carboxylic acid or aldehyde). For instance, reaction with a dicarboxylic acid could in principle lead to the formation of a polyester-polyhydrazide copolymer. The synthesis of polyamides and polyhydrazides from malic acid derivatives demonstrates the utility of these functional groups in polymerization. mdpi.com

A hypothetical polycondensation could involve the self-condensation of this compound under specific conditions, or its reaction with a diacyl chloride, to form a polyamide-like polymer with pendant hydroxyl groups.

| Polymerization Type | Co-monomer | Potential Polymer Structure |

| Polycondensation | Diacyl Chloride (e.g., Adipoyl chloride) | A polyamide with a repeating unit containing the 7-hydroxyheptyl chain. |

| Polycondensation | Dicarboxylic Acid (e.g., Adipic acid) | A polyester-polyhydrazide copolymer. |

Future Research Directions and Unexplored Potential in Chemical Sciences

Emerging Synthetic Applications of 7-Hydroxyheptanehydrazide in Niche Areas of Organic Chemistry

While no specific synthetic applications of this compound have been documented, its structure suggests potential utility in several niche areas:

Asymmetric Catalysis: The hydroxyl group could be derivatized with a chiral auxiliary, and the hydrazide could act as a directing group or a ligand for a metal catalyst. This could enable its use in stereoselective transformations.

Bioconjugation: The hydrazide functionality is known to react with aldehydes and ketones to form stable hydrazone linkages. This makes this compound a potential candidate for linking molecules to biomolecules (e.g., proteins, carbohydrates) that have been modified to contain a carbonyl group. The terminal hydroxyl group could be used for further modifications or to enhance water solubility.

Click Chemistry: While not a traditional "click" reagent, the hydrazide could potentially participate in copper-catalyzed or strain-promoted azide-alkyne cycloadditions after appropriate functionalization.

A hypothetical reaction scheme illustrating a potential bioconjugation application is presented below:

| Reactant 1 | Reactant 2 (Aldehyde-modified protein) | Product (Protein-conjugate) |

| This compound | Protein-CHO | Protein-CH=N-NH-CO-(CH2)6-OH |

| Structure: HO-(CH2)6-CO-NH-NH2 | Structure: [Protein]-linker-CHO | Structure: [Protein]-linker-CH=N-NH-CO-(CH2)6-OH |

Exploration of Unconventional Reaction Pathways for this compound under Extreme Conditions

Investigating the behavior of this compound under non-standard conditions could unveil novel reaction pathways:

High-Pressure Chemistry: Under high pressure, the flexible heptyl chain might adopt specific conformations that could influence the reactivity of the terminal functional groups. This could lead to unexpected cyclization or polymerization reactions.

Microwave-Assisted Synthesis: Microwave irradiation could accelerate reactions involving the hydrazide or hydroxyl group, potentially leading to the rapid synthesis of derivatives that are difficult to obtain under conventional heating.

Sonochemistry: The use of high-frequency ultrasound could induce localized high temperatures and pressures, potentially leading to novel fragmentation or rearrangement pathways.

Integration of this compound into Advanced Materials Research

The bifunctional nature of this compound makes it an intriguing candidate for materials science applications:

Cross-linkers: The ability of the hydrazide to form bonds with carbonyl groups and the hydroxyl group to form esters or ethers suggests its potential as a cross-linking agent for polymers containing complementary functionalities. This could be used to create hydrogels or other cross-linked polymer networks.

Functionalization Agents for Surface Chemistry: this compound could be used to modify the surfaces of materials. For instance, the hydrazide could be used to anchor the molecule to a surface functionalized with aldehyde groups, leaving the hydroxyl group exposed to alter the surface properties (e.g., hydrophilicity, biocompatibility).

The table below outlines a hypothetical surface modification process:

| Substrate Surface | Functionalization Agent | Resulting Surface Functionality |

| Aldehyde-functionalized | This compound | Terminal hydroxyl groups |

| Surface-CHO | HO-(CH2)6-CO-NH-NH2 | Surface-CH=N-NH-CO-(CH2)6-OH |

Theoretical Predictions for New Reactivity Modes and Applications of this compound

Given the lack of experimental data, computational chemistry and theoretical studies would be invaluable in predicting the properties and reactivity of this compound:

Conformational Analysis: Theoretical calculations could predict the most stable conformations of the molecule in different solvents, which would provide insight into its likely reactivity.

Reaction Mechanism Studies: Density Functional Theory (DFT) calculations could be employed to model potential reaction pathways, such as its reaction with carbonyl compounds or its behavior under extreme conditions. This could help guide future experimental work.

Prediction of Spectroscopic Properties: Computational methods could predict the NMR, IR, and other spectroscopic signatures of this compound and its potential derivatives, which would be essential for their characterization if they are ever synthesized.

Q & A

Q. How should researchers structure a manuscript to highlight the novelty of this compound applications?

- Answer :

- Introduction : Contrast with prior hydrazide studies (e.g., coumarin derivatives in ).

- Discussion : Emphasize unresolved challenges (e.g., bioavailability limitations).

- Conclusion : Propose interdisciplinary follow-ups (e.g., hybrid catalyst design).

Follow ’s framework for addressing gaps and societal relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.